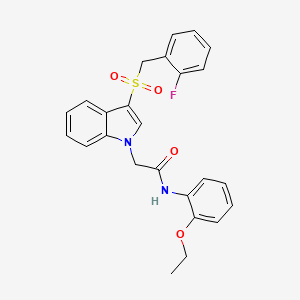

N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O4S/c1-2-32-23-14-8-6-12-21(23)27-25(29)16-28-15-24(19-10-4-7-13-22(19)28)33(30,31)17-18-9-3-5-11-20(18)26/h3-15H,2,16-17H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCPCQJUAHDJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where the indole sulfonyl derivative reacts with a fluorobenzyl halide.

Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with 2-ethoxyphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the indole moiety suggests possible interactions with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the indole and sulfonyl groups.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with an indole core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance binding affinity or selectivity, while the fluorobenzyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Key Structural Features

The target compound shares core structural motifs with several analogs:

- Indole backbone : Critical for interactions with biological targets.

- Sulfonyl group : Enhances metabolic stability and hydrogen-bonding capacity.

- Fluorinated benzyl group : Modulates lipophilicity and electronic effects.

- Acetamide substituent : Varies in aromatic substitution, influencing solubility and target affinity.

Comparative Analysis of Analogous Compounds

The following table summarizes structural and functional differences:

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing N-(2-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the indole core, fluorobenzyl substitution, and acetamide coupling. Key steps include:

- Sulfonylation : Reaction of the indole intermediate with 2-fluorobenzyl sulfonyl chloride under anhydrous conditions (DMF, 0–5°C, 4–6 hours) .

- Acetamide Coupling : Use of EDCI/HOBt as coupling agents for amide bond formation between the ethoxyphenyl amine and the activated carboxylic acid derivative (room temperature, 12–24 hours) .

- Optimization : Adjust reaction time, solvent polarity (e.g., DCM vs. DMF), and stoichiometric ratios to improve yields (>75% purity confirmed via HPLC) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl sulfonyl vs. ethoxyphenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 467.12) .

- X-ray Crystallography : Resolve bond angles and confirm sulfonyl-indole geometry (e.g., C-S bond length ~1.76 Å) .

Q. What stability considerations are critical for handling this compound in vitro?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 200°C .

- Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent sulfonyl group degradation .

- pH Sensitivity : Avoid strong acids/bases (pH <3 or >10) to prevent hydrolysis of the acetamide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Modify Substituents : Replace the 2-ethoxyphenyl group with halogenated or electron-donating groups (e.g., 3-chlorophenyl) to enhance receptor binding .

- Sulfonyl Group Variations : Test trifluoromethanesulfonyl or methylsulfonyl analogs to improve metabolic stability .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or 5-HT receptors .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Dependent Assays : Perform FRAP and DPPH assays at 0.1–100 µM to identify biphasic effects (activation at low doses vs. cytotoxicity at high doses) .

- Target Validation : Use CRISPR knockout cell lines to confirm specificity (e.g., Nrf2 pathway for antioxidant activity) .

- Cross-Study Comparisons : Normalize data using reference compounds (e.g., ascorbic acid for antioxidant studies) to account for assay variability .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling :

- Absorption : LogP ~3.2 (calculated via ChemDraw) suggests moderate bioavailability; validate via rat plasma LC-MS .

- Metabolism : Incubate with liver microsomes to identify CYP450-mediated sulfonyl group oxidation .

- In Vivo Models : Use LPS-induced inflammation in mice (10 mg/kg, oral) to assess anti-inflammatory activity via IL-6/TNF-α ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.